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Verinurad: A Comparative Pharmacological
Analysis Across Species
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacological effects of

Verinurad (also known as RDEA3170), a selective inhibitor of the uric acid transporter 1

(URAT1). The following sections detail its mechanism of action, comparative efficacy,

pharmacokinetics, and safety across different species, with a focus on human data from clinical

trials and in vitro comparisons. While extensive human data is available, detailed in vivo

preclinical data in other species is limited in the public domain.

Mechanism of Action: URAT1 Inhibition
Verinurad is a novel, orally active, and selective URAT1 inhibitor.[1] URAT1 is a key protein in

the kidneys responsible for the reabsorption of uric acid from the renal tubules back into the

bloodstream.[1] By inhibiting URAT1, Verinurad increases the excretion of uric acid in the

urine, thereby lowering serum uric acid (sUA) levels.[1] This mechanism of action makes it a

potential treatment for hyperuricemia and gout.[1]

The potency of Verinurad's URAT1 inhibition has been shown to be highly species-dependent.

In vitro studies have demonstrated that Verinurad is a potent inhibitor of human URAT1 with a

half-maximal inhibitory concentration (IC50) of 25 nM.[2] In stark contrast, its potency against
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rat URAT1 is more than 1000-fold lower.[2] This significant difference in potency is attributed to

specific amino acid residues within the URAT1 transporter protein, particularly Ser-35, Phe-

365, and Ile-481 in human URAT1, which are not conserved in the rat ortholog.[2]
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Caption: Mechanism of action of Verinurad.

Comparative Efficacy
The primary pharmacodynamic effect of Verinurad is the reduction of serum uric acid (sUA)

levels. This effect has been extensively studied in human clinical trials.

In Vitro Potency
Species Transporter IC50 Reference

Human URAT1 25 nM [2]

Rat URAT1

>25,000 nM (>1000-

fold less potent than

human)

[2]

Human
URAT1EM

(engineered)
150 nM [1]

Human Clinical Trials: Reduction in Serum Uric Acid
Verinurad has demonstrated a dose-dependent reduction in sUA in healthy volunteers and

patients with gout across various ethnic populations.
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Population Study Phase
Verinurad
Dose

sUA Reduction
from Baseline

Reference

Healthy Adult

Males (US)

Phase I (Single

Dose)
40 mg Up to 62% [1]

Healthy Adult

Males (US)

Phase I (Multiple

Doses)
10 mg Up to 61% [1]

Gout Patients

(US/White)
Phase II 5 mg -17.5% [3]

10 mg -29.1% [3]

12.5 mg -34.4% [3]

Gout/Hyperurice

mia Patients

(Japanese)

Phase II 5 mg -31.7% [3]

10 mg -51.7% [3]

12.5 mg -55.8% [3]

Comparative Pharmacokinetics
The pharmacokinetic profile of Verinurad has been characterized in humans. While direct

comparative in vivo data from other species is not publicly available, some high-level

information on bioavailability in animal models has been mentioned in the literature.
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Parameter
Human (Healthy Adult
Males)

Animal Models
(Unpublished Data)

Bioavailability ~64% (10 mg oral dose)
57% to 80% (rats, dogs, and

monkeys)

Time to Maximum

Concentration (Tmax)
0.5 - 1.25 hours (fasted) Not Available

Terminal Half-life ~15 hours Not Available

Effect of Food
Decreased AUC by 23% and

Cmax by 37%-53%
Not Available

Pharmacokinetic Parameters in Different Human
Populations (10 mg Multiple Doses)

Parameter Japanese Subjects
Non-Asian
Subjects

Reference

Cmax 38% higher - [4]

AUC 23% higher - [4]

Note: The differences in Cmax and AUC between Japanese and non-Asian subjects were

largely attributed to differences in body weight.[4]

Experimental Protocols
In Vitro URAT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Verinurad against

human and rat URAT1.

Methodology:

Cell Culture and Transfection: Human embryonic kidney (HEK-293T) cells are cultured in

appropriate media. The cells are then transfected with expression vectors containing the

cDNA for either human URAT1 or rat URAT1.
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Uric Acid Uptake Assay:

Transfected cells are seeded in multi-well plates.

Cells are washed and incubated with a buffer solution.

Various concentrations of Verinurad are added to the wells.

Radiolabeled [14C]-uric acid is then added to initiate the uptake reaction.

After a defined incubation period, the uptake is stopped by washing the cells with an ice-

cold buffer.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

Data Analysis: The percentage of inhibition of uric acid uptake at each Verinurad
concentration is calculated relative to a control (no inhibitor). The IC50 value is then

determined by fitting the data to a dose-response curve.
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Caption: In vitro URAT1 inhibition assay workflow.
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Human Phase I Clinical Trial Protocol (Single and
Multiple Ascending Dose)
Objective: To evaluate the pharmacokinetics, pharmacodynamics, and safety of Verinurad in

healthy adult male subjects.

Methodology:

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending

dose study.

Participants: Healthy adult male subjects.

Dosing:

Single Ascending Dose: Subjects receive a single oral dose of Verinurad or placebo at

escalating dose levels.

Multiple Ascending Dose: Subjects receive once-daily oral doses of Verinurad or placebo

for a specified duration (e.g., 10 days) at escalating dose levels.

Sample Collection:

Pharmacokinetics (PK): Serial blood samples are collected at predefined time points

before and after dosing to measure plasma concentrations of Verinurad.

Pharmacodynamics (PD): Blood and urine samples are collected to measure serum uric

acid (sUA) and urinary uric acid excretion.

Bioanalytical Methods: Validated analytical methods (e.g., LC-MS/MS) are used to quantify

Verinurad and uric acid concentrations in plasma and urine.

Safety Assessments: Safety is monitored through the recording of adverse events, clinical

laboratory tests, vital signs, and electrocardiograms (ECGs).

Data Analysis: PK parameters (Cmax, AUC, Tmax, half-life) and PD parameters (change in

sUA and urinary uric acid) are calculated and analyzed statistically.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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